Dimethyl telluride

Übersicht

Beschreibung

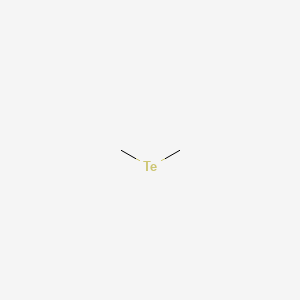

Dimethyl telluride, also known as (Methyltellanyl)methane, is an organotelluride compound with the chemical formula (CH₃)₂Te. It is a pale yellow, translucent liquid with a garlic-like odor. This compound was first discovered as a product of microbial metabolism in 1939 and has since been used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl telluride can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride with methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, this compound is often produced using metalorganic chemical vapor deposition (MOCVD) techniques. This method involves the reaction of dimethyl zinc with tellurium to form this compound, which is then used as a precursor for the growth of cadmium telluride and mercury cadmium telluride films .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or nitric acid, leading to the formation of tellurium dioxide and other oxidation products.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of elemental tellurium.

Substitution: Substitution reactions involving this compound typically occur with halogens or other electrophiles, leading to the formation of various organotellurium compounds.

Major Products: The major products formed from these reactions include tellurium dioxide, elemental tellurium, and various organotellurium derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical and Semiconductor Applications

1. Precursor in Semiconductor Manufacturing

Dimethyl telluride is primarily used as a precursor for the synthesis of cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe) films. These materials are crucial in the production of thin-film solar cells and infrared detectors. The efficiency of CdTe solar panels has led to their widespread adoption, particularly in China, which has heavily invested in solar energy technologies .

2. Metal-Organic Chemical Vapor Deposition

In industrial settings, this compound is utilized in metal-organic chemical vapor deposition (MOCVD) processes. This method allows for the controlled deposition of semiconductor materials on substrates, essential for creating high-quality electronic devices.

| Application | Description |

|---|---|

| Cadmium Telluride Films | Used in solar cells and infrared detectors. |

| MOCVD | Facilitates the deposition of semiconductor materials for electronics. |

Biological Applications

1. Microbial Production

Certain bacteria, such as Pseudomonas fluorescens, can produce this compound through microbial metabolism. This process has implications for understanding biogeochemical cycles involving tellurium and its compounds .

2. Role in Ecosystems

this compound's production by microorganisms highlights its potential role as a bacterial xenobiotic metabolite, indicating its significance in environmental microbiology .

Medical Applications

1. Potential Anticancer Agent

Research has suggested that this compound may have applications in medical imaging and as an anticancer agent due to its unique chemical properties. Its ability to interact with biological systems makes it a candidate for further investigation in therapeutic contexts.

2. Imaging Techniques

The compound's properties may also lend themselves to novel imaging techniques, although extensive research is still required to validate these applications.

Industrial Applications

1. Photovoltaic Cells

this compound's role in the production of photovoltaic cells cannot be overstated, as it contributes significantly to the efficiency and performance of solar energy systems .

2. Thermoelectric Devices

Tellurium compounds, including this compound, are used in thermoelectric devices, which convert temperature differences into electrical voltage. This application is particularly relevant in energy conversion technologies .

| Industry Application | Description |

|---|---|

| Photovoltaic Cells | Integral in manufacturing efficient solar energy systems. |

| Thermoelectric Devices | Used for converting temperature gradients into electrical energy. |

Case Studies

1. Solar Panel Efficiency

A study highlighted that cadmium telluride solar panels manufactured using this compound have achieved some of the highest efficiencies among thin-film technologies, contributing significantly to global renewable energy efforts .

2. Environmental Impact Studies

Research focusing on the environmental impact of this compound production has revealed its potential effects on microbial communities and ecosystem dynamics, emphasizing the need for careful monitoring during industrial applications .

Wirkmechanismus

The mechanism of action of dimethyl telluride involves its interaction with various molecular targets and pathways. When ingested, this compound is metabolized in the body, leading to the formation of tellurium-containing compounds. These compounds can inhibit the activity of certain enzymes, such as squalene epoxidase, by binding to the enzyme’s active site. This inhibition can disrupt cellular processes and lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Dimethyl telluride is structurally related to other organotellurium compounds, such as dimethyl selenide and dimethyl sulfide. it is unique in its higher toxicity and distinct garlic-like odor. Similar compounds include:

Dimethyl selenide (CH₃)₂Se: Similar in structure but contains selenium instead of tellurium.

Dimethyl sulfide (CH₃)₂S: Contains sulfur instead of tellurium and is less toxic.

Hydrogen telluride (H₂Te): A simpler tellurium compound with different chemical properties .

This compound’s unique properties make it a valuable compound in various scientific and industrial applications, despite its toxicity.

Biologische Aktivität

Dimethyl telluride (DMTe) is an organotellurium compound that has garnered interest due to its unique biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of DMTe, focusing on its synthesis, biological effects, toxicity, and potential therapeutic uses.

1. Synthesis and Production

DMTe can be produced biologically by certain microorganisms. A notable study demonstrated that the bacterium Pseudomonas fluorescens K27 can synthesize DMTe under anaerobic conditions when exposed to tellurite salts. The concentration of DMTe produced increased over time, correlating with the growth phase of the bacteria and the concentration of tellurite in the culture medium .

2.1 Antioxidant Activity

Research indicates that organotellurium compounds, including DMTe, exhibit significant antioxidant properties. They have been shown to inhibit lipid peroxidation and scavenge free radicals more effectively than their sulfur or selenium analogs . The proposed mechanism involves the interaction of DMTe with thiols in biological systems, leading to the formation of disulfides and regeneration of the initial compound .

2.2 Cytotoxicity and Apoptosis Induction

Studies have also investigated the cytotoxic effects of DMTe on various cell lines. For instance, DMTe has been found to induce apoptosis in HL-60 leukemia cells at concentrations as low as 1 µM. This effect is attributed to its ability to interact with cysteine proteases, disrupting cellular functions and leading to programmed cell death .

3. Toxicity Profile

While DMTe has potential therapeutic applications, its toxicity cannot be overlooked. Tellurium compounds are often considered toxic due to their effects on cellular metabolism and enzyme function. In animal studies, exposure to tellurium compounds has resulted in elevated liver enzymes, indicating hepatic stress and potential damage .

| Compound | Toxicity Level | Biological Effect |

|---|---|---|

| This compound | Moderate | Induces apoptosis in cancer cells |

| Tellurite | High | Alters erythrocyte membrane integrity |

| AS-101 | Low | Immunomodulatory effects; protects stem cells |

4.1 Potential in Cancer Therapy

The ability of DMTe to induce apoptosis makes it a candidate for cancer therapy. Its mechanism of action involves interaction with thiol groups in proteins, potentially inhibiting key enzymes involved in cancer cell survival .

4.2 Immunomodulation

Tellurium compounds have been explored for their immunomodulatory properties. For example, AS-101, a tellurium-containing compound, has shown promise in enhancing immune responses and protecting bone marrow stem cells during chemotherapy .

5. Case Studies

Several studies highlight the biological activity of DMTe:

- Case Study 1 : A study involving Pseudomonas fluorescens K27 demonstrated that varying concentrations of tellurite influenced both bacterial growth and DMTe production, suggesting a complex relationship between toxicity and microbial metabolism .

- Case Study 2 : Research on AS-101 revealed its ability to inhibit cytokine production in immune cells, indicating a potential role in treating autoimmune diseases or enhancing vaccine efficacy .

Eigenschaften

IUPAC Name |

methyltellanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Te/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUZFVVKDBZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Te]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)2Te, C2H6Te | |

| Record name | Dimethyltelluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyltelluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060477 | |

| Record name | Dimethyltelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-80-6 | |

| Record name | Dimethyltellurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyltelluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-tellurobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyltelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.